L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-
Description
Chemical Structure and Nomenclature
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- possesses the molecular formula C18H19NO5 and is identified by the Chemical Abstracts Service number 86099-14-1. The compound's systematic nomenclature reflects its complex structural architecture, incorporating both the native tyrosine backbone and specific protective modifications. The International Union of Pure and Applied Chemistry designation for this compound is N-benzoxycarbonyl-N-methyl-L-tyrosine, which accurately describes the presence of the benzyloxycarbonyl protecting group attached to the methylated amino nitrogen.
The structural framework of this compound consists of several distinct functional components that contribute to its chemical behavior and reactivity profile. The benzyloxycarbonyl group, historically referred to as the carbobenzoxy protecting group, serves as a critical protective element in synthetic chemistry applications. This protecting group was originally introduced by Leonidas Zervas in the 1930s and has since become fundamental to controlled peptide chemistry, enabling the synthesis of previously inaccessible oligopeptides. The methylation of the amino nitrogen adds an additional layer of structural complexity, influencing both the compound's steric properties and its reactivity in subsequent chemical transformations.
The phenolic hydroxyl group characteristic of tyrosine derivatives remains unmodified in this compound, preserving the aromatic character that defines tyrosine-based molecules. This structural feature maintains the compound's potential for further chemical modifications, particularly those involving the phenolic functionality. The carboxylic acid terminus of the amino acid backbone is also preserved, providing additional sites for chemical manipulation in synthetic applications.
Physical Properties and Molecular Characteristics
The molecular weight of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- has been determined to be 329.3 grams per mole, reflecting the substantial increase in mass compared to unmodified L-tyrosine due to the presence of the benzyloxycarbonyl protecting group and methyl substitution. This molecular weight increase has significant implications for the compound's solubility characteristics and its behavior in various chemical environments. The compound demonstrates enhanced solubility in organic solvents compared to native tyrosine, a property that proves advantageous in synthetic chemistry applications.
Table 1: Molecular Characteristics of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C18H19NO5 | |
| Molecular Weight | 329.3 g/mol | |
| Chemical Abstracts Service Number | 86099-14-1 | |
| PubChem Compound Identifier | 9996655 |
The optical activity of this compound reflects its chiral nature, inherited from the L-configuration of the parent tyrosine molecule. The presence of the bulky benzyloxycarbonyl group and the methyl substitution on the amino nitrogen creates additional steric interactions that can influence the compound's three-dimensional conformation. These conformational considerations are particularly important in peptide synthesis applications, where the spatial arrangement of amino acid residues directly impacts the final peptide structure and biological activity.
The compound's stability profile demonstrates typical characteristics of benzyloxycarbonyl-protected amino acids. The protecting group provides stability under basic conditions while remaining susceptible to hydrogenolysis for selective deprotection. This selective reactivity makes the compound particularly valuable in multi-step synthetic sequences where controlled deprotection is essential for successful product formation.
Historical Context in Amino Acid Chemistry
The development of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is intimately connected to the broader history of amino acid protecting group chemistry and peptide synthesis methodology. The foundational work in this area began with the discovery of L-tyrosine itself by German chemist Justus von Liebig in 1846, who isolated it from casein obtained from cheese. This initial discovery established tyrosine as one of the fundamental building blocks of protein chemistry and laid the groundwork for subsequent modifications and derivatizations.
The benzyloxycarbonyl protecting group, which forms the core modification in this compound, was introduced by Leonidas Zervas and his advisor Bergmann in the 1930s, fundamentally transforming the field of peptide chemistry. This protecting group strategy enabled chemists to synthesize oligopeptides with previously unattainable precision and control. The introduction of the benzyloxycarbonyl group marked a pivotal moment in synthetic chemistry, as it provided researchers with a reliable method for temporarily masking amino group reactivity while preserving the integrity of other functional groups.
The specific methylation pattern observed in L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- represents a further refinement of amino acid modification strategies. N-methylation of amino acids has emerged as an important technique for modulating peptide properties, including enhanced stability, altered conformational preferences, and modified biological activity profiles. This modification strategy has found particular application in the development of therapeutic peptides, where N-methylation can improve pharmacokinetic properties and reduce susceptibility to enzymatic degradation.
The compound creation date recorded in chemical databases indicates that this specific derivative was first synthesized and characterized in 2006, reflecting the ongoing evolution of amino acid chemistry and the continued development of new synthetic methodologies. The relatively recent appearance of this compound in the chemical literature demonstrates the active research interest in amino acid derivatives and their potential applications in modern medicinal chemistry.
Structural Comparison with Unmodified L-Tyrosine
L-Tyrosine in its unmodified form possesses the molecular formula C9H11NO3 and a molecular weight of 181.19 grams per mole, representing a significantly smaller and less complex structure compared to its N-methyl-N-[(phenylmethoxy)carbonyl]- derivative. The native amino acid features a free amino group, an unprotected carboxylic acid, and the characteristic phenolic hydroxyl group that defines the tyrosine family of compounds. These functional groups contribute to tyrosine's role as a non-essential amino acid that serves as a precursor for various biologically important molecules, including neurotransmitters and hormones.
The structural modifications present in L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- fundamentally alter the compound's chemical properties and potential applications. The introduction of the benzyloxycarbonyl protecting group increases the molecular complexity and provides steric bulk that influences the compound's three-dimensional structure. This protecting group serves to mask the amino nitrogen's reactivity, preventing unwanted side reactions during synthetic procedures while maintaining the possibility for selective deprotection when desired.
Table 2: Comparative Analysis of L-Tyrosine and L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-
| Property | L-Tyrosine | L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- |
|---|---|---|
| Molecular Formula | C9H11NO3 | C18H19NO5 |
| Molecular Weight | 181.19 g/mol | 329.3 g/mol |
| Amino Group Status | Free | Protected and methylated |
| Solubility Profile | Water-soluble | Enhanced organic solvent solubility |
| Biological Activity | Direct neurotransmitter precursor | Synthetic intermediate |
The methylation of the amino nitrogen in the derivative compound represents another significant structural modification that distinguishes it from native tyrosine. This methylation eliminates one of the hydrogen atoms normally present on the amino group, reducing the compound's hydrogen bonding capacity and altering its interaction patterns with other molecules. The presence of the methyl group also introduces additional steric considerations that can influence the compound's conformational behavior in peptide sequences.
The preservation of the phenolic hydroxyl group in both compounds maintains the essential aromatic character that defines tyrosine chemistry. However, the electronic environment of this group is subtly altered in the derivative compound due to the presence of the protecting group and methyl substitution. These electronic effects can influence the phenolic group's reactivity and its participation in subsequent chemical transformations.
The carboxylic acid functionality remains structurally intact in both compounds, providing a common point of reactivity for peptide bond formation and other carboxyl-directed reactions. However, the steric environment surrounding the carboxylic acid group is significantly different in the derivative compound due to the presence of the bulky protecting group, which can influence reaction kinetics and selectivity in synthetic applications.
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-19(18(23)24-12-14-5-3-2-4-6-14)16(17(21)22)11-13-7-9-15(20)10-8-13/h2-10,16,20H,11-12H2,1H3,(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCSQSVVHTYNRZ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433936 | |
| Record name | L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86099-14-1 | |
| Record name | L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- typically involves the derivatization of L-Tyrosine. One common method is the protection of the amino group of L-Tyrosine using a phenylmethoxycarbonyl (Cbz) group, followed by methylation of the nitrogen atom. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and methylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of biocatalysts and microbial fermentation is also explored for the production of L-Tyrosine derivatives, offering an environmentally friendly alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of L-Tyrosine. These products have significant applications in pharmaceuticals and fine chemicals .
Scientific Research Applications
Introduction to L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is a derivative of the amino acid L-tyrosine, which plays a critical role in the biosynthesis of neurotransmitters. This compound has garnered attention in scientific research due to its potential therapeutic applications and enhanced bioavailability compared to standard L-tyrosine. The presence of functional groups like the phenylmethoxycarbonyl moiety increases its lipophilicity and stability, making it a subject of interest in pharmacological studies.
Neurotransmitter Synthesis
Role in Neurotransmission : L-Tyrosine is a precursor for several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. The derivatives of L-tyrosine, such as N-methyl-N-[(phenylmethoxy)carbonyl]-, may enhance the synthesis and release of these neurotransmitters, potentially improving cognitive functions and stress responses.
Pharmacokinetics and Bioavailability
Enhanced Stability : The structural modifications in L-Tyrosine derivatives can lead to improved pharmacokinetic properties. For instance, the inclusion of a phenylmethoxycarbonyl group may enhance the compound's stability against enzymatic degradation, thereby increasing its bioavailability .
Therapeutic Potential in Cancer Treatment
Tyrosine Kinase Inhibition : Research indicates that compounds derived from L-Tyrosine can inhibit tyrosine kinases, which are often implicated in various cancers. For example, studies have shown that certain derivatives exhibit efficacy against neoplastic diseases by targeting specific protein kinases involved in tumor growth and angiogenesis .
Cognitive Enhancement
Cognitive Function Studies : Several studies have explored the effects of L-Tyrosine and its derivatives on cognitive performance under stress. These compounds may help mitigate cognitive decline during stressful conditions by supporting neurotransmitter synthesis.
Applications in Biochemistry
Enzyme Interactions : The unique structural features of L-Tyrosine derivatives allow them to interact selectively with enzymes, potentially serving as substrates or inhibitors. This characteristic can be exploited for designing enzyme inhibitors that target specific pathways in metabolic disorders .
Table 1: Summary of Key Studies on L-Tyrosine Derivatives
Mechanism of Action
The mechanism of action of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- involves its role as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. It is believed to exert its effects by modulating the levels of these neurotransmitters in the brain, thereby influencing mood, cognition, and stress response. The molecular targets and pathways involved include the enzymes responsible for the synthesis and degradation of these neurotransmitters.
Comparison with Similar Compounds
Comparison with Similar Compounds
Protecting Group Variations
The Cbz group in the target compound is compared to other common amino-protecting groups:
Key Insight : The Cbz group provides orthogonal protection compared to Boc or Fmoc, enabling sequential deprotection strategies in multi-step syntheses .
N-Substituent Effects
N-methylation and other alkyl modifications influence steric hindrance and polarity:
*IC₅₀ values from thrombin inhibition studies .
Ester and Ether Derivatives
Modifications to the carboxyl or phenolic -OH group alter solubility and reactivity:
Key Insight : Esterification (e.g., methyl ester) enhances solubility and oral absorption but requires enzymatic cleavage for activation .
Biodegradability and Environmental Impact
L-Tyrosine derivatives exhibit lower biodegradability than phenylalanine analogs due to the phenolic -OH group, which resists microbial degradation:
Biological Activity
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is a derivative of the amino acid L-Tyrosine, which plays a crucial role in the biosynthesis of various neurotransmitters such as dopamine, norepinephrine, and epinephrine. This compound is characterized by a phenylmethoxycarbonyl group that enhances its stability and solubility, making it valuable in pharmaceutical applications. This article examines its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is C16H19N3O4, with a molecular weight of approximately 319.34 g/mol. The structure includes a phenolic group that contributes to its hydrophobic characteristics and limits its solubility in water but enhances solubility in organic solvents like methanol and dimethyl sulfoxide.
Synthesis
The synthesis of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- involves several key steps:
- Protection of the Amino Group : Prevents unwanted reactions during subsequent chemical modifications.
- Chemical Reactions : Typically conducted under mild conditions to ensure high yields and purity.
- Biocatalysis : Some methods utilize microbial fermentation to produce this compound sustainably.
The primary mechanism of action for L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is its conversion into L-DOPA through the enzyme tyrosine hydroxylase. This conversion is critical for the synthesis of catecholamines, which are essential for various physiological processes including mood regulation and stress response .
Neurotransmitter Modulation
L-Tyrosine derivatives have been shown to modulate neurotransmitter levels, influencing receptor activity and downstream signaling pathways within cells. By increasing levels of dopamine and norepinephrine, this compound may enhance cognitive function and stress resilience .
Antitumor Activity
Research indicates that certain derivatives of L-Tyrosine exhibit antitumor properties. For instance, compounds containing N-methyl-tyrosine have been evaluated for their efficacy against cancer cell lines such as KB (human oral cancer), MCF-7 (breast cancer), and NCl-H187 (lung cancer). These studies suggest that modifications to the tyrosine structure can enhance cytotoxicity against various cancer types .
Case Studies
- Cognitive Enhancement : A study demonstrated that supplementation with L-Tyrosine improved cognitive flexibility under stress conditions in healthy adults.
- Cancer Research : In vitro studies showed that L-Tyrosine derivatives inhibited cell proliferation in several cancer cell lines, indicating potential as therapeutic agents .
Applications in Medicine
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- has potential applications in:
- Neuropharmacology : As a precursor to neurotransmitters, it may be beneficial in treating mood disorders.
- Oncology : Its derivatives could serve as candidates for novel anticancer therapies targeting specific signaling pathways involved in tumor growth.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-, and how can purity be validated?
- Methodology : A two-step synthesis is common: (1) Methylation of L-tyrosine’s amine group using methylating agents (e.g., methyl iodide), followed by (2) protection of the secondary amine with a phenylmethoxy carbonyl (Z) group via carbobenzoxylation (e.g., using benzyl chloroformate). Purification involves recrystallization or flash chromatography, with purity assessed by HPLC (>95% purity threshold) and thin-layer chromatography (TLC) to confirm reaction completion .
Q. How does the N-methyl and Z-group influence solubility and reactivity in peptide synthesis?
- The N-methyl group reduces hydrogen-bonding capacity, enhancing lipophilicity and resistance to proteolysis. The Z-group provides orthogonal protection for the amine, stable under acidic conditions but removable via hydrogenolysis. Solubility in organic solvents (e.g., DMF, DCM) is critical for solid-phase peptide synthesis (SPPS). Compatibility with coupling reagents like HBTU or DCC should be verified empirically .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm N-methylation (δ ~2.8 ppm for CH3) and Z-group aromatic protons (δ ~7.3-7.5 ppm).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 356.4).
- Chiral HPLC : Ensure retention of L-configuration (critical for biological activity) .
Advanced Research Questions
Q. How can orthogonal protection strategies be applied to integrate this derivative into complex peptide sequences?
- Use the Z-group for temporary amine protection while employing tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for other residues. For example, in Fmoc-based SPPS, the Z-group remains intact under basic deprotection conditions (piperidine). Post-assembly, hydrogenolysis (H2/Pd-C) selectively removes the Z-group without affecting acid-labile Boc groups .
Q. What experimental approaches ensure stereochemical integrity during synthesis?
- Monitor racemization risks during coupling steps using polarimetry or chiral derivatization (e.g., Marfey’s reagent). Racemization is minimized by:
- Low-temperature reactions (<0°C).
- Using coupling agents like Oxyma Pure/DIC, which reduce base-induced side reactions.
- Confirming enantiomeric excess (ee) via chiral HPLC with reference standards .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Acidic Conditions (e.g., TFA) : The Z-group is stable, but prolonged exposure may cleave the methyl ester (if present).
- Basic Conditions (e.g., NaOH) : Risk of Z-group hydrolysis; use pH <10 for compatibility.
- Oxidative Environments : The Z-group’s benzyl moiety is susceptible to oxidation; avoid strong oxidants like mCPBA. Stability assays (e.g., LC-MS over 24h at 25°C) are recommended for condition-specific optimization .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?
- Comparative Analysis : Replicate experiments using identical solvents (e.g., DMSO-d6 vs. CDCl3) and concentration ranges.
- Computational Validation : Density Functional Theory (DFT)-predicted NMR shifts (e.g., via Gaussian) can clarify discrepancies.
- Collaborative Verification : Cross-check data with independent labs or public databases (e.g., CAS Common Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
